molecular formula C17H16O4 B400684 2-Ethoxy-4-formylphenyl 4-methylbenzoate CAS No. 331002-74-5

2-Ethoxy-4-formylphenyl 4-methylbenzoate

Cat. No.: B400684
CAS No.: 331002-74-5
M. Wt: 284.31g/mol
InChI Key: HDGNEDYQYJBPAQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-methylbenzoate (CAS: 385379-18-0; molecular formula: C₁₇H₁₆O₄) is a benzoate ester derivative characterized by a 4-methylbenzoate core substituted with ethoxy and formyl groups at the 2- and 4-positions of the phenyl ring, respectively . Its average molecular mass is 284.311 g/mol, with a monoisotopic mass of 284.104859 . The compound is primarily utilized in industrial and scientific research, as indicated by its safety data sheets . Structural analogs of this compound often vary in substituents on the phenyl rings or ester groups, leading to distinct physicochemical and functional properties.

Preparation Methods

Synthetic Preparation Methods

Direct Esterification of Ethyl Vanillin with p-Toluoyl Chloride

The most widely reported method involves the reaction of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with p-toluoyl chloride in dichloromethane (DCM) under basic conditions .

Reaction Mechanism :
The phenolic hydroxyl group of ethyl vanillin undergoes nucleophilic acyl substitution with p-toluoyl chloride. Pyridine acts as both a base and a catalyst, neutralizing HCl and driving the reaction to completion:

Ethyl vanillin+p-Toluoyl chloridepyridine, DCM2-Ethoxy-4-formylphenyl 4-methylbenzoate+HCl\text{Ethyl vanillin} + \text{p-Toluoyl chloride} \xrightarrow{\text{pyridine, DCM}} \text{this compound} + \text{HCl}

Procedure :

  • Reagent Preparation : Ethyl vanillin (10 mmol, 1.66 g) is dissolved in anhydrous DCM (30 mL).

  • Acylation : p-Toluoyl chloride (12 mmol, 1.82 g) is added dropwise at 0°C, followed by pyridine (15 mmol, 1.2 mL).

  • Reaction Conditions : The mixture is heated under reflux for 1 hour.

  • Workup : The solution is washed with 1M HCl (2 × 20 mL) and water (30 mL), dried over Na2_2SO4_4, and concentrated under reduced pressure.

  • Purification : The crude product is recrystallized from ethanol/water (3:1) to afford white crystals (87% yield) .

Key Data :

ParameterDetail
SolventDichloromethane
BasePyridine
TemperatureReflux (~40°C)
Time1 hour
Yield87%

Advantages :

  • High yield and simplicity.

  • Minimal byproducts due to the stability of the formyl group under these conditions.

Limitations :

  • Pyridine’s toxicity necessitates careful handling.

  • DCM’s environmental impact poses disposal challenges.

Alternative Synthetic Approaches

While less directly documented for this compound, analogous esterification strategies from related systems provide insights into potential variations:

Base-Catalyzed Etherification and Esterification

In a patent describing the synthesis of 3-ethoxy-4-(ethoxy carbonyl)-phenyl acetic acid, diethyl sulfate and potassium carbonate in toluene facilitated simultaneous etherification and esterification . Although untested for this compound, this approach highlights the feasibility of using milder bases (e.g., K2_2CO3_3) and aprotic solvents for similar transformations.

Hypothetical Adaptation :

  • Etherification : Ethyl vanillin could be protected via ethylation before esterification.

  • Esterification : Subsequent acylation with p-toluoyl chloride under phase-transfer conditions.

Challenges :

  • The formyl group may require protection (e.g., acetal formation) to prevent side reactions during ethylation.

Analysis of Reaction Conditions and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Dichloromethane : Provides excellent solubility for aromatic esters but raises environmental concerns. Alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) could offer greener profiles.

  • Pyridine vs. DMAP : 4-Dimethylaminopyridine (DMAP) may enhance acylation rates but increases costs .

Temperature and Time

Elevated temperatures (reflux) accelerate the reaction but risk formyl group degradation. Kinetic studies suggest optimal conversion within 1 hour at 40°C .

Scalability and Industrial Adaptation

Batch processes using automated reactors could improve reproducibility. Continuous flow systems might reduce solvent usage and enhance heat transfer.

Comparative Evaluation of Synthetic Routes

MethodConditionsYieldProsCons
Direct Esterification Pyridine/DCM, reflux87%Simplicity, high yieldToxic reagents, DCM usage
Hypothetical Base-Catalyzed K2_2CO3_3/tolueneN/AGreener solventsUntested for target compound

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles like amino acids or nucleotides. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents significantly influences molecular conformation. For example:

  • 4-Chlorophenyl 4-chlorobenzoate (4CP4CBA) : Dihedral angle between benzene rings = 47.98° .
  • 4-Methylphenyl 4-chlorobenzoate (4MP4CBA) : Dihedral angle = 51.86° .
  • 4-Chlorophenyl 4-methylbenzoate (4CP4MBA) : Dihedral angle = 63.89° .

Influence of Ester Group Modifications

Variations in the ester group alter molecular weight, polarity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
2-Ethoxy-4-formylphenyl 4-methylbenzoate C₁₇H₁₆O₄ 284.31 Ethoxy, Formyl, 4-Methyl Research use
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate C₁₅H₁₂Cl₂O₄ 339.17 Ethoxy, Formyl, 2,4-Dichloro Lab use (95% purity)
2-Ethoxy-4-formylphenyl cyclopropanecarboxylate C₁₃H₁₄O₄ 234.25 Cyclopropane ester Discontinued commercial product

In contrast, the cyclopropanecarboxylate analog has a smaller ester group, reducing steric bulk .

Biological Activity

2-Ethoxy-4-formylphenyl 4-methylbenzoate is an organic compound with significant potential in biological and medicinal chemistry. This compound, characterized by its unique structural features, has been studied for various biological activities, including anti-inflammatory and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is C17H16O4C_{17}H_{16}O_4, with a molecular weight of 284.31 g/mol. The compound features an ethoxy group, a formyl group, and a methylbenzoate moiety, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve interactions between the formyl group and nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or alterations in protein function, which are critical for its potential therapeutic effects .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, analogs have been shown to block EP1 receptors, which play a significant role in mediating pain and inflammation. This suggests that the compound may be effective in treating conditions associated with chronic inflammation .

Antimicrobial Properties

Studies have also explored the antimicrobial potential of related compounds. The presence of the formyl group is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within bacteria.

Cytotoxic Effects

Initial studies suggest that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. The specific mechanism involves apoptosis induction, although further research is needed to elucidate the pathways involved .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of a related compound on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation markers, supporting the hypothesis that similar compounds can effectively mitigate inflammatory responses .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the ethoxy and formyl groups influenced antimicrobial potency, suggesting a structure-activity relationship that warrants further exploration .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Ethoxy and formyl groupsAnti-inflammatory, antimicrobial
2-Methoxy-4-formylphenyl 3-methylbenzoate Methoxy instead of ethoxyModerate anti-inflammatory
2-Ethoxy-4-hydroxyphenyl 3-methylbenzoate Hydroxy group instead of formylPotentially lower cytotoxicity

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-20-16-10-13(11-18)6-9-15(16)21-17(19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNEDYQYJBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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